molecular formula C11H12F3N B581594 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1280291-64-6

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B581594
CAS RN: 1280291-64-6
M. Wt: 215.219
InChI Key: NBDLNMJDDBMRSL-UHFFFAOYSA-N
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Description

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (5-Me-7-TFM-THIQ) is a novel molecule that has recently gained attention due to its potential applications in the field of medicinal chemistry. It is a structural analogue of the neurotransmitter dopamine, and is known to possess a range of pharmacological activities, including the ability to modulate the activity of the dopamine and serotonin receptors. 5-Me-7-TFM-THIQ has been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and Parkinson’s disease.

Scientific Research Applications

Pharmacological Selectivity Improvement

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, as a part of the 3-methyl-1,2,3,4-tetrahydroisoquinoline family, has been studied for its potential in improving pharmacological selectivity. Grunewald et al. (2006) explored the effects of fluorination on this compound class. They found that trifluoromethyl groups can reduce affinity for certain adrenoceptors while maintaining potency at the target site, phenylethanolamine N-methyltransferase (PNMT). This research highlights the compound's potential in creating selective pharmacological agents (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).

Synthesis and Derivation

Several studies have focused on the synthesis and derivation of 1,2,3,4-tetrahydroisoquinoline derivatives, which include this compound. For instance, Macháček et al. (2006) investigated the preparation of hydantoins and thiohydantoins from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This work contributes to the understanding of how various derivatives of tetrahydroisoquinoline can be synthesized and potentially utilized in different scientific applications (Macháček, Jansa, Bertolasi, & Wsól, 2006).

Biochemical Transformations

Research by Gray and Dreiding (1980) presented a novel synthesis pathway for 8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. Their study contributes to the broader understanding of biochemical transformations and synthetic pathways of tetrahydroisoquinoline compounds, which includes this compound (Gray & Dreiding, 1980).

Neurochemical Studies

Niwa et al. (1987) identified tetrahydroisoquinolines, including this compound, in both parkinsonian and normal human brains. Their findings suggest that these compounds could have neurochemical significance and potentially contribute to the understanding of neurological diseases like Parkinson's (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987).

properties

IUPAC Name

5-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-7-4-9(11(12,13)14)5-8-6-15-3-2-10(7)8/h4-5,15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDLNMJDDBMRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCNC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729562
Record name 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1280291-64-6
Record name 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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